![molecular formula C17H18F3N3O2 B2829666 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide CAS No. 866010-81-3](/img/structure/B2829666.png)

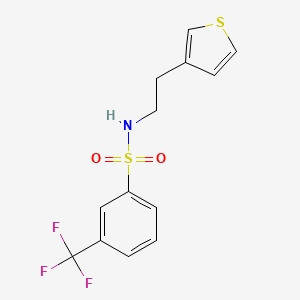

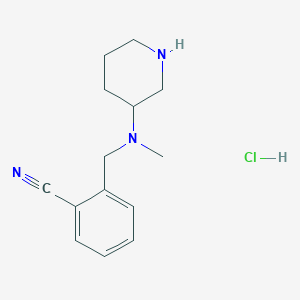

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorinating Agents and Chemical Synthesis

One of the primary applications of related compounds involves their use as fluorinating agents in chemical synthesis. For instance, perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, has been demonstrated to be an effective site-selective electrophilic fluorinating agent under mild conditions. This property is particularly useful for modifying other compounds in a controlled manner, facilitating the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Banks et al., 1996).

Antifungal Agents

Derivatives of the compound, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have shown broad-spectrum antifungal activities. These compounds have been identified as effective fungicidal agents against Candida species and show promise in treating fungal infections due to their in vitro activity against a variety of fungi species, including molds and dermatophytes. The development of these derivatives highlights the potential for designing new antifungal treatments (Bardiot et al., 2015).

Antimicrobial Activity

The compound's derivatives have also been explored for their antimicrobial properties. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives exhibit significant antimicrobial activity against selected microbial species. This suggests their potential application in developing new antimicrobial agents with lesser toxicity and higher efficacy against resistant strains (Gul et al., 2017).

Neuroprotective and Dermatological Applications

In the realm of pharmaceuticals, related compounds have been patented for their diverse biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These applications demonstrate the versatility of the compound and its derivatives in contributing to various therapeutic areas (Habernickel, 2002).

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrole ring in the given compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bonding and π-π interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with the given compound, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can affect various cellular processes, including viral replication, inflammation, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Similar compounds have been shown to exert various biological effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, inhibiting hiv infection, scavenging free radicals, inhibiting microbial growth, treating tuberculosis, managing diabetes, treating malaria, and inhibiting cholinesterase .

Action Environment

For instance, a related compound, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, has been shown to exhibit herbicidal activity against Phalaris minor, a weed of wheat crop fields, under laboratory-controlled conditions .

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-4-15(23-5-1-2-6-23)14(11-13)21-16(24)12-22-7-9-25-10-8-22/h1-6,11H,7-10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWGNONNCMGYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)

![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)

![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)

![6-(3-Fluorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2829604.png)